(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound It features a benzofuran core with various functional groups, including dichlorobenzylidene and methoxybenzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and acyl chlorides.
Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the benzofuran core with 2,4-dichlorobenzaldehyde under basic or acidic conditions.
Attachment of the Methoxybenzenesulfonate Group: This can be done through sulfonation reactions using methoxybenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group or the dichlorobenzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation could be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used as a ligand or catalyst in various organic reactions.
Biology
Biochemistry: Could be used in studies of enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Possible use in the treatment of diseases, depending on its biological activity and mechanism of action.
Diagnostics: May be employed in diagnostic assays or imaging techniques.
Industry
Materials Science:
Agriculture: Could be used in the formulation of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate: Similar structure but with a benzoate group instead of methoxybenzenesulfonate.
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate: Similar structure but with an acetate group.
Uniqueness
The presence of the methoxybenzenesulfonate group in (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.
Properties
Molecular Formula |
C22H14Cl2O6S |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H14Cl2O6S/c1-28-15-4-7-17(8-5-15)31(26,27)30-16-6-9-18-20(12-16)29-21(22(18)25)10-13-2-3-14(23)11-19(13)24/h2-12H,1H3/b21-10- |
InChI Key |
VZGISQHDQWIPQF-FBHDLOMBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
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